4A-(Prop-2-EN-1-YL)-1,2,3,4,4A,9,10,10A-octahydrophenanthrene
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Overview
Description
4A-(Prop-2-EN-1-YL)-1,2,3,4,4A,9,10,10A-octahydrophenanthrene is an organic compound with a complex structure that includes a phenanthrene backbone with an additional prop-2-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4A-(Prop-2-EN-1-YL)-1,2,3,4,4A,9,10,10A-octahydrophenanthrene typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the phenanthrene core. The prop-2-en-1-yl group can be introduced through an alkylation reaction using appropriate reagents and catalysts under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4A-(Prop-2-EN-1-YL)-1,2,3,4,4A,9,10,10A-octahydrophenanthrene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or alkenes.
Scientific Research Applications
4A-(Prop-2-EN-1-YL)-1,2,3,4,4A,9,10,10A-octahydrophenanthrene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4A-(Prop-2-EN-1-YL)-1,2,3,4,4A,9,10,10A-octahydrophenanthrene involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(Prop-2-en-1-yl)phenol: A simpler compound with a similar prop-2-en-1-yl group.
N-(Prop-2-en-1-yl)acetamide: Another compound with a prop-2-en-1-yl group but different core structure.
Properties
CAS No. |
113984-18-2 |
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Molecular Formula |
C17H22 |
Molecular Weight |
226.36 g/mol |
IUPAC Name |
4a-prop-2-enyl-2,3,4,9,10,10a-hexahydro-1H-phenanthrene |
InChI |
InChI=1S/C17H22/c1-2-12-17-13-6-5-8-15(17)11-10-14-7-3-4-9-16(14)17/h2-4,7,9,15H,1,5-6,8,10-13H2 |
InChI Key |
BKQRCAOEYVYVQE-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC12CCCCC1CCC3=CC=CC=C23 |
Origin of Product |
United States |
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